UNC9975 - 1354030-19-5

UNC9975

Catalog Number: EVT-284987
CAS Number: 1354030-19-5
Molecular Formula: C23H28Cl2N4O2
Molecular Weight: 463.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNC9975 is a novel β-arrestin-biased D2R agonist. UNC9975 is an analog of aripiprazole and is a β-arrestin–biased dopamine D2 receptor ligand. Functionally selective, β-arrestin-biased D(2)R ligands represent valuable chemical probes for further investigations of D(2)R signaling in health and disease.
Overview

UNC9975 is a novel compound classified as a beta-arrestin-biased dopamine D2 receptor agonist. It is an analog of aripiprazole, which is known for its unique pharmacological properties and is utilized in the treatment of various psychiatric disorders. UNC9975 exhibits functional selectivity, making it a valuable chemical probe for investigating dopamine D2 receptor signaling pathways in both health and disease contexts .

Source

The compound UNC9975 was developed at the University of North Carolina (UNC) and is referenced in various scientific studies focusing on its pharmacological effects and potential therapeutic applications. Its chemical identity is confirmed by its CAS number 1354030-19-5, and it has been characterized in multiple research publications .

Classification

UNC9975 belongs to the class of synthetic organic compounds and is specifically categorized as a dopamine D2 receptor ligand. Its structural modifications compared to aripiprazole allow it to preferentially activate beta-arrestin signaling pathways, distinguishing it from traditional D2 receptor agonists that primarily engage G protein signaling .

Synthesis Analysis

Methods

The synthesis of UNC9975 involves multi-step chemical reactions that incorporate various functional groups to achieve the desired biological activity. The synthesis typically starts with commercially available precursors, which are subjected to nucleophilic displacement reactions, followed by cyclization and further modifications to introduce the necessary substituents.

Technical Details

  1. Starting Materials: The synthesis begins with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
  2. Key Reaction Steps:
    • Nucleophilic displacement of the bromine atom with substituted phenylpiperazines.
    • Formation of the diazepan ring through cyclization.
    • Introduction of the butoxy group at the appropriate position on the quinoline scaffold.

These steps are designed to maximize yield and purity while ensuring that the final compound retains its pharmacological properties .

Molecular Structure Analysis

Structure

The molecular structure of UNC9975 can be described by its IUPAC name: 7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one. Its molecular formula is C23H28Cl2N4O2C_{23}H_{28}Cl_{2}N_{4}O_{2}, and it has a molecular weight of approximately 463.403 g/mol .

Data

  • Molecular Weight: 463.403 g/mol
  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Purity: Greater than 98% .
Chemical Reactions Analysis

Reactions

UNC9975 participates in various chemical reactions primarily associated with its interactions at the dopamine D2 receptor. These include:

  1. Binding Affinity Studies: UNC9975 exhibits high binding affinity for the dopamine D2 receptor.
  2. Functional Assays: It has been shown to activate beta-arrestin signaling pathways while inhibiting traditional G protein-mediated responses.

Technical Details

In vitro studies have demonstrated that UNC9975 can selectively modulate receptor activity, influencing downstream signaling cascades relevant to neuropsychiatric conditions .

Mechanism of Action

The mechanism of action for UNC9975 involves its selective binding to the dopamine D2 receptor, where it acts as an agonist favoring beta-arrestin recruitment over G protein activation. This biased signaling profile is crucial for therapeutic applications aimed at reducing side effects commonly associated with non-selective dopamine agonists.

Process and Data

Studies indicate that UNC9975 effectively alters behavioral responses in animal models of schizophrenia, demonstrating its potential utility in treating psychotic disorders without eliciting typical antipsychotic side effects . The compound's ability to restore prepulse inhibition disrupted by phencyclidine in genetic mouse models further underscores its therapeutic promise .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but inferred from similar compounds.
  • Storage Conditions: Should be stored dry and dark at temperatures between 0–4 °C for short-term use or at -20 °C for long-term storage.

Chemical Properties

UNC9975 is characterized by its stability under standard laboratory conditions but may undergo degradation if exposed to light or moisture over extended periods. Its solubility in dimethyl sulfoxide allows for easy preparation of stock solutions for biological assays .

Applications

UNC9975 has several promising applications in scientific research:

  1. Pharmacological Research: As a tool for studying dopamine D2 receptor signaling pathways.
  2. Neuropharmacology: Investigating treatment options for schizophrenia and other psychiatric disorders.
  3. Drug Development: Serving as a lead compound for developing new therapeutics targeting biased signaling pathways within the dopaminergic system.
Introduction to UNC9975: A β-Arrestin–Biased Dopamine D₂ Receptor Ligand

Historical Context of Dopamine D₂ Receptor (D₂R) Pharmacology

The dopamine D₂ receptor (D₂R), a class A G protein-coupled receptor (GPCR), has been the cornerstone of antipsychotic pharmacotherapy for over half a century. Traditional antipsychotics—categorized as typical (e.g., haloperidol) or atypical (e.g., clozapine)—primarily function through D₂R antagonism, effectively mitigating positive symptoms like hallucinations but demonstrating limited efficacy against negative and cognitive symptoms of schizophrenia [2] [8]. This therapeutic gap stems from the complex neurobiology of schizophrenia, which involves both subcortical hyperdopaminergia and cortical hypodopaminergia [2] [4]. Early drugs also frequently induced extrapyramidal side effects (EPS) due to excessive striatal D₂R blockade, highlighting the need for refined targeting strategies. The discovery of aripiprazole as a D₂R partial agonist marked a paradigm shift, offering reduced EPS while maintaining antipsychotic efficacy. However, its balanced activation of both Gαi-mediated cAMP inhibition and β-arrestin pathways still failed to adequately address cognitive deficits, underscoring the necessity for pathway-selective modulation [3] [10].

Emergence of Functionally Selective GPCR Ligands in Neuropsychiatric Research

Functional selectivity (or "biased signaling") revolutionizes GPCR pharmacology by enabling ligands to preferentially activate specific downstream pathways over others. Unlike conventional agonists/antagonists, biased ligands exploit distinct receptor conformations to engage either G protein-dependent or -independent signaling cascades [2] [5]. For D₂R, this translates to two primary trajectories:

  • Canonical Gαi/o signaling: Mediates cAMP reduction, implicated in both therapeutic effects and motor side effects.
  • β-arrestin-dependent signaling: Regulates non-canonical effectors like AKT/GSK3β and ERK kinases, influencing neuronal plasticity, receptor internalization, and behavioral responses [2] [7].

Therapeutically, β-arrestin-biased D₂R ligands offer a compelling strategy to decouple antipsychotic efficacy from EPS. This bias aligns with observations that β-arrestin-2 recruitment scaffolds signaling complexes (e.g., Akt/PP2A/GSK3β) that modulate dopaminergic neurotransmission and synaptic plasticity—processes aberrant in schizophrenia [5] [7] [10].

UNC9975 as a Scaffold-Modified Analog of Aripiprazole

UNC9975 (CAS# 1354030-19-5) is a synthetically engineered analog derived from diversity-oriented modification of the aripiprazole scaffold [3] [5] [9]. Its molecular structure (C₂₃H₂₈Cl₂N₄O₂, MW: 463.40 g/mol) features strategic alterations to the parent compound's pharmacophore, including:

  • Indole-piperazine hybrid core: Replaces dichlorophenyl-piperazine to optimize interactions with extracellular loop 2 (EL2) and transmembrane helix 5 (TM5) of D₂R [3].
  • Hydrogen-bond acceptors/donors: Five hydrogen bond acceptors and one donor enhance binding specificity [9].

Table 1: Physicochemical Properties of UNC9975

PropertyValue
Molecular FormulaC₂₃H₂₈Cl₂N₄O₂
Molecular Weight463.40 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area57.7 Ų
XLogP5.17
Rotatable Bonds7
CAS Number1354030-19-5

These modifications confer UNC9975’s unique signaling profile: it acts as a simultaneous antagonist of Gαi-mediated cAMP production and a partial agonist for D₂R/β-arrestin-2 interactions [1] [5] [6]. In vitro assays confirm its nanomolar potency for β-arrestin-2 recruitment (EC₅₀ = 5.7 nM) with minimal activity in cAMP inhibition assays [5] [10].

Significance of β-Arrestin Bias in Antipsychotic Drug Development

UNC9975 exemplifies how β-arrestin bias can dissociate therapeutic efficacy from adverse effects. Key mechanistic insights include:

  • Antipsychotic efficacy: In wild-type mice, UNC9975 reduces hyperlocomotion induced by dopaminergic stimulants—an effect abolished in β-arrestin-2 knockout (βarr2-KO) mice [5] [10].
  • EPS mitigation: Unlike haloperidol, UNC9975 does not induce catalepsy at therapeutic doses. Strikingly, in βarr2-KO mice, it transforms into a typical antipsychotic with high catalepsy propensity, proving β-arrestin-2 recruitment is protective against motor side effects [8] [10].

Table 2: Signaling Profiles of UNC9975 vs. Reference D₂R Ligands

LigandGi/o cAMP Inhibition (Emax/EC₅₀)β-arrestin-2 Recruitment (Emax/EC₅₀)Bias Factor
Quinpirole100% / Low nM100% / Low nMBalanced
Aripiprazole51% / 38 nM73% / 3.4 nMMild βarr bias
UNC9975Inactive (Antagonist)43% / 5.7 nMHigh βarr bias
HaloperidolAntagonistInactiveN/A

β-arrestin bias also engages pathways relevant to cognitive function. UNC9975 reverses executive function deficits in NMDAR-hypofunction models by normalizing Akt phosphorylation in the prefrontal cortex and striatum [4]. This positions UNC9975 as both a chemical probe for deconstructing D₂R signaling and a template for next-generation antipsychotics targeting schizophrenia's cognitive domain [3] [5] [10].

Properties

CAS Number

1354030-19-5

Product Name

UNC9975

IUPAC Name

7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one

Molecular Formula

C23H28Cl2N4O2

Molecular Weight

463.403

InChI

InChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30)

InChI Key

JQSRFMXTGAVHIR-UHFFFAOYSA-N

SMILES

O=C1NC2=NC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=CC=C2CC1

Solubility

Soluble in DMSO

Synonyms

UNC9975, UNC-9975, UNC9975

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.